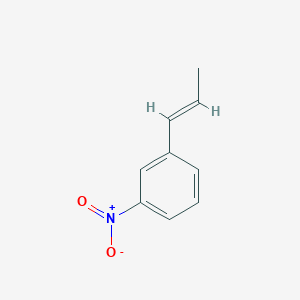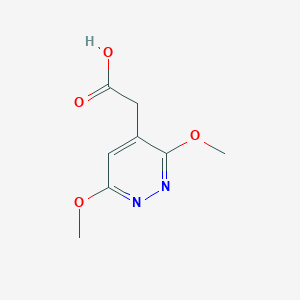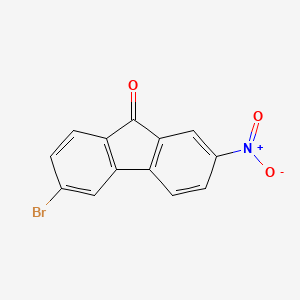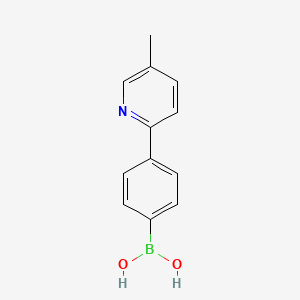
1-Hydroxy-2-iodoanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-2-iodoanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of hydroxyl and iodine substituents at the 1 and 2 positions, respectively, on the anthracene-9,10-dione scaffold. Anthracene derivatives have been extensively studied due to their interesting photophysical, photochemical, and biological properties .
Vorbereitungsmethoden
The synthesis of 1-Hydroxy-2-iodoanthracene-9,10-dione typically involves the iodination of 1-hydroxyanthraquinone. The reaction is carried out under controlled conditions to ensure selective iodination at the 2-position. Industrial production methods may involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process .
Analyse Chemischer Reaktionen
1-Hydroxy-2-iodoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-2-iodoanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex anthracene derivatives.
Biology: The compound’s photophysical properties make it useful in studying biological systems.
Industry: The compound is used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-2-iodoanthracene-9,10-dione involves its interaction with molecular targets through its hydroxyl and iodine substituents. These interactions can lead to the formation of reactive intermediates that exert biological effects. The compound’s photophysical properties also play a role in its mechanism of action, particularly in applications involving light absorption and emission .
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-2-iodoanthracene-9,10-dione can be compared with other anthracene derivatives such as:
1-Hydroxyanthraquinone: Lacks the iodine substituent, leading to different reactivity and applications.
2-Iodoanthraquinone: Lacks the hydroxyl group, affecting its chemical behavior and uses.
9,10-Anthraquinone: The parent compound without any substituents, serving as a baseline for comparison.
Eigenschaften
CAS-Nummer |
117638-42-3 |
|---|---|
Molekularformel |
C14H7IO3 |
Molekulargewicht |
350.11 g/mol |
IUPAC-Name |
1-hydroxy-2-iodoanthracene-9,10-dione |
InChI |
InChI=1S/C14H7IO3/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16/h1-6,18H |
InChI-Schlüssel |
PQJFLQZGQLRSCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13126072.png)
![6-Chloro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13126074.png)







![3-Chloro-2-{[(e)-(3,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B13126120.png)
